Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate
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Overview
Description
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate is a complex organic compound with the molecular formula C19H24N2O5 and a molecular weight of 360.414 g/mol . This compound is known for its unique structure, which includes an indole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate typically involves the acetylation of ester from the unstable aminomalonic acid . One notable method includes the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, resulting in diethyl isonitrosomalonate. This intermediate is then reduced using zinc powder in a mixture of glacial acetic acid and acetic anhydride, followed by acetylation to produce the final product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of safer solvents and catalysts to optimize yield and reduce environmental impact. For instance, using dichloromethane as an extraction solvent and zinc powder for reduction in acetic acid medium has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of zinc powder or other reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, especially at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder in acetic acid is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted malonates and indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of racemic α-amino acids and hydroxycarboxylic acids.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: It is used in the production of various organic intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate involves its role as a precursor in the synthesis of biologically active compounds. It acts by undergoing various chemical transformations that lead to the formation of active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific end product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
Diethyl acetamidomalonate: A derivative of malonic acid diethyl ester, used in the synthesis of α-amino acids.
Diethyl 2-acetamido-2-(2-cyanoethyl)malonate: Used in similar synthetic applications.
Diethyl 2-acetamido-2-(2-formylethyl)malonate: Another derivative with applications in organic synthesis.
Uniqueness
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate is unique due to its indole moiety, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biological Activity
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate is a compound that has garnered attention due to its potential biological activities and applications in pharmaceutical development. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C18H22N2O4 and a molecular weight of approximately 364.41 g/mol. Its structure comprises a diethyl malonate backbone modified with an acetamido group and an indole derivative, which enhances its biological activity potential. The indole moiety is significant as it is commonly found in various biological molecules, including neurotransmitters and hormones.
Property | Value |
---|---|
Molecular Formula | C18H22N2O4 |
Molecular Weight | 364.41 g/mol |
Structure Features | Indole moiety |
Unique Aspects | Potential drug precursor |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that can utilize environmentally friendly approaches. Recent methods emphasize minimizing waste production and using air as an oxidant, which aligns with modern green chemistry principles.
Biological Activity
Mechanisms of Action : The compound's biological activity may stem from its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme activities or receptor functions, influencing various signaling pathways related to cell growth, apoptosis, or metabolism.
Pharmacological Applications : this compound serves as a precursor for synthesizing novel drugs aimed at treating various diseases. The indole structure is associated with several pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties .
Case Studies
- Anticancer Activity : A study evaluated the effects of similar indole derivatives on human tumor cell lines. Compounds with indole structures showed significant growth inhibition in MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer) cell lines, suggesting potential anticancer properties for derivatives like this compound .
- Antimicrobial Effects : Research on related compounds has demonstrated broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus. These findings highlight the potential for derivatives of this compound to exhibit similar antimicrobial properties .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of indole derivatives, indicating that modifications at specific positions on the indole ring can significantly influence their biological activity. For instance, substituents at the N(1)-position of the indole were found to affect receptor affinity and intrinsic activity, leading to variations from agonists to antagonists depending on the structural configuration .
Properties
CAS No. |
6976-19-8 |
---|---|
Molecular Formula |
C19H24N2O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(1-methylindol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C19H24N2O5/c1-5-25-17(23)19(20-13(3)22,18(24)26-6-2)11-14-12-21(4)16-10-8-7-9-15(14)16/h7-10,12H,5-6,11H2,1-4H3,(H,20,22) |
InChI Key |
IJIOJNJNMFIAFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CN(C2=CC=CC=C21)C)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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